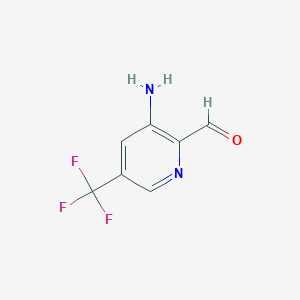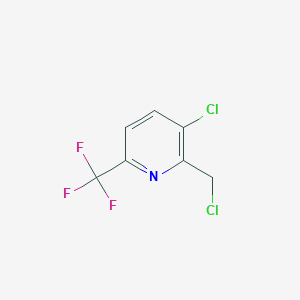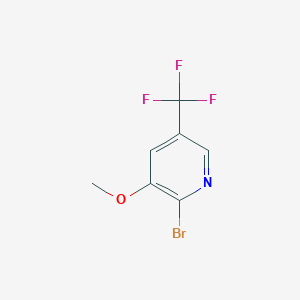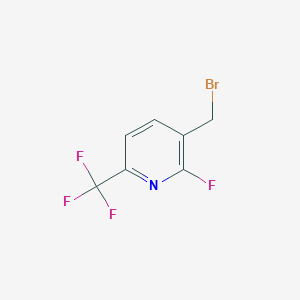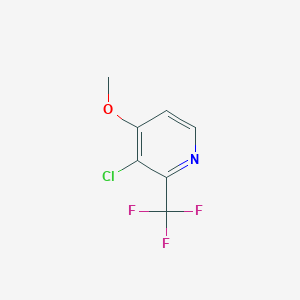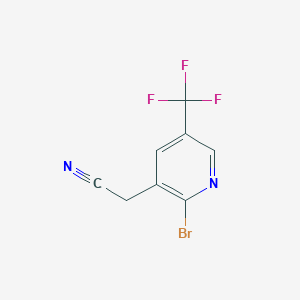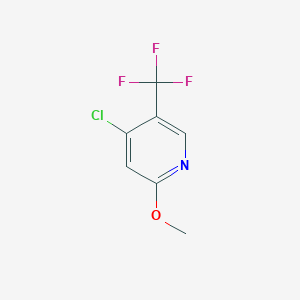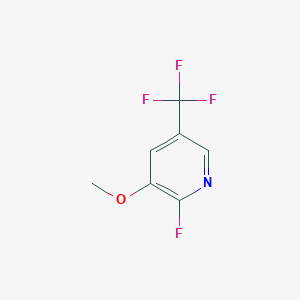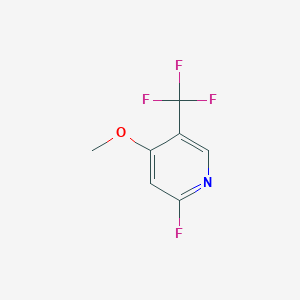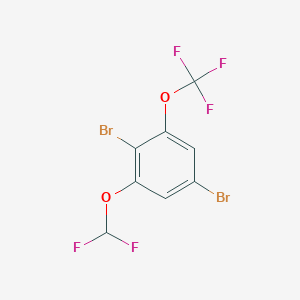
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is an organofluorine compound with the chemical formula C5H3ClF4N. It is a colorless solid that is soluble in organic solvents. This compound is used as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Pesticides and Herbicides
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pesticides. It's recognized for its role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a compound widely utilized in the pesticide industry. This compound facilitates the production of pesticides by providing a reactive pyridine derivative that undergoes further chemical transformations to yield the desired pesticidal agents (Lu Xin-xin, 2006).
Advanced Organic Synthesis
In the field of organic synthesis, 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is involved in the development of novel synthesis methods. For instance, it has been used in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines, showcasing its versatility in creating complex organic structures under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Medicinal Chemistry
Although not directly related to drug use or dosage, this compound's derivatives play a role in medicinal chemistry research. For example, 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine derivatives have been explored for their potential in synthesizing nucleoside analogs, which are critical in developing therapeutic agents for various diseases (T. Maruyama et al., 1999).
Chemical Property Studies and Applications
Study of Reaction Principles
Research into the synthesis reaction principles of 2-chloro-(trifluoromethyl)pyridine derivatives highlights the complexity and specificity of reactions involving halogenated pyridines. These studies provide valuable insights into how different substituents and reaction conditions influence the feasibility and outcomes of chlorination and fluorination reactions, essential for designing efficient synthesis routes for related compounds (Liu Guang-shen, 2014).
Fluorination Techniques
The development of microwave-assisted fluorination techniques using 2-acylpyrroles demonstrates the potential of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine in facilitating the introduction of fluorine atoms into organic molecules. This capability is crucial for synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals, agrochemicals, and material science (Benjamin Troegel & T. Lindel, 2012).
Propriétés
IUPAC Name |
2-chloro-4-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHVWUWPXRZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



